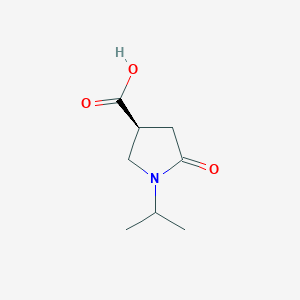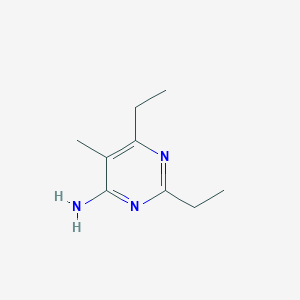
2,6-Diethyl-5-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diethyl-5-methylpyrimidin-4-amine is a chemical compound with the molecular formula C9H15N3. It belongs to the class of pyrimidine derivatives, which are heterocyclic aromatic organic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-5-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by alkylation to introduce the ethyl and methyl groups at the 2, 5, and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and alkylation processes. The specific details of industrial methods are proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diethyl-5-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions at the amino group or the pyrimidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2,6-Diethyl-5-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,6-Diethyl-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with nucleic acids, thereby affecting cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethylpyrimidin-4-amine
- 2,6-Diethylpyrimidin-4-amine
- 5-Methylpyrimidin-4-amine
Uniqueness
2,6-Diethyl-5-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups at specific positions on the pyrimidine ring can result in distinct properties compared to other similar compounds .
Propiedades
Número CAS |
2635-56-5 |
|---|---|
Fórmula molecular |
C9H15N3 |
Peso molecular |
165.24 g/mol |
Nombre IUPAC |
2,6-diethyl-5-methylpyrimidin-4-amine |
InChI |
InChI=1S/C9H15N3/c1-4-7-6(3)9(10)12-8(5-2)11-7/h4-5H2,1-3H3,(H2,10,11,12) |
Clave InChI |
RTYZKRMNFGEBAR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NC(=N1)CC)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(5-Nitro-2-furyl)methyleneamino]thiazolidin-2-one](/img/structure/B12915112.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3,4-dichlorophenyl)-](/img/structure/B12915117.png)
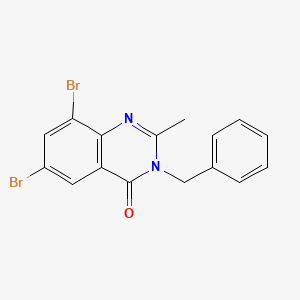
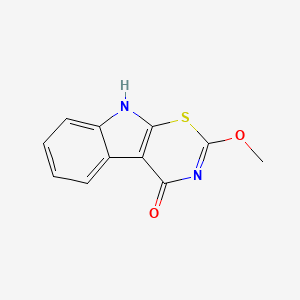
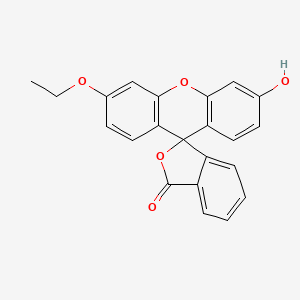
![1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one](/img/structure/B12915146.png)
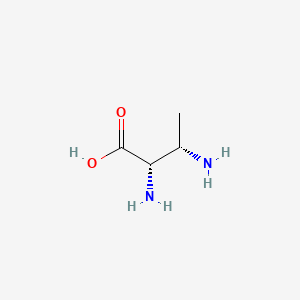
![Ethanol, 2-[[2-[(4-methyl-6-phenyl-3-pyridazinyl)amino]ethyl]amino]-](/img/structure/B12915151.png)

![1-[(4-Nitrophenyl)methyl]guanosine](/img/structure/B12915167.png)
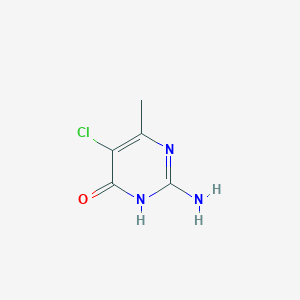
![4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12915174.png)
